![molecular formula C20H20FN5O2S B2572503 N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923690-96-4](/img/structure/B2572503.png)
N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5O2S and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
One application of related compounds involves the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety. These compounds, synthesized using similar structures, have been tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives, which share structural similarities, demonstrate significant antioxidant activity. This implies potential applications in fields requiring antioxidative properties, such as pharmaceuticals and food preservation (Chkirate et al., 2019).
Antimicrobial and Antibacterial Activities
Compounds with similar structures have shown promise in antimicrobial and antibacterial applications. For instance, a study on 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives revealed notable antibacterial activity, suggesting applications in developing new antibiotics or disinfectants (Gullapelli et al., 2014).
Anticancer Screening
Research into imidazothiadiazole analogs, structurally related to the specified compound, has demonstrated significant cytotoxic results against certain cancer cell lines, particularly breast cancer. This suggests potential applications in cancer research and therapy (Abu-Melha, 2021).
Imaging Studies with SPECT
Compounds incorporating imidazo[1,2-a]pyridine, a similar structure, have been used in the synthesis of high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR). These are intended for studying the PBR in vivo using SPECT, indicating applications in diagnostic imaging and neuroscience research (Katsifis et al., 2000).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research into compounds with a similar structure has explored their potential as inhibitors of PI3Kα and mTOR. These findings could be significant in the development of new cancer therapies, particularly those targeting specific molecular pathways (Stec et al., 2011).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-2-28-17-6-4-3-5-16(17)22-18(27)13-29-20-24-23-19-25(11-12-26(19)20)15-9-7-14(21)8-10-15/h3-10H,2,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGIVCAIHSMHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide |
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